molecular formula C20H31OP B8047538 1-(1-adamantylphosphonoyl)adamantane

1-(1-adamantylphosphonoyl)adamantane

Cat. No.: B8047538
M. Wt: 318.4 g/mol
InChI Key: KSPQHGMECVEYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-adamantylphosphonoyl)adamantane is a unique organophosphorus compound characterized by the presence of two adamantyl groups attached to a phosphine oxide moiety The adamantyl groups, derived from adamantane, a highly stable and rigid hydrocarbon, impart significant steric bulk and stability to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-adamantylphosphonoyl)adamantane can be synthesized through several methods. One common approach involves the reaction of di(1-adamantyl)phosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, yielding the desired phosphine oxide .

Industrial Production Methods: In an industrial setting, the synthesis of di(1-adamantyl)phosphine oxide may involve the use of large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions: 1-(1-adamantylphosphonoyl)adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-adamantylphosphonoyl)adamantane has several applications in scientific research:

Mechanism of Action

The mechanism by which di(1-adamantyl)phosphine oxide exerts its effects is primarily through its role as a ligand in catalysis. The bulky adamantyl groups provide steric protection, enhancing the stability of the catalytic complex. This stability allows for efficient catalytic cycles, facilitating various chemical transformations. The phosphine oxide moiety can coordinate to metal centers, influencing the electronic properties of the catalyst and thereby affecting the reaction pathway .

Comparison with Similar Compounds

Uniqueness: 1-(1-adamantylphosphonoyl)adamantane is unique due to the presence of the phosphine oxide moiety, which imparts distinct electronic properties compared to its analogs. The adamantyl groups provide significant steric bulk, enhancing the stability and selectivity of the compound in catalytic applications .

Properties

IUPAC Name

1-(1-adamantylphosphonoyl)adamantane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,22H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPQHGMECVEYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-adamantylphosphonoyl)adamantane
Reactant of Route 2
1-(1-adamantylphosphonoyl)adamantane
Reactant of Route 3
1-(1-adamantylphosphonoyl)adamantane
Reactant of Route 4
1-(1-adamantylphosphonoyl)adamantane
Reactant of Route 5
1-(1-adamantylphosphonoyl)adamantane
Reactant of Route 6
1-(1-adamantylphosphonoyl)adamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.